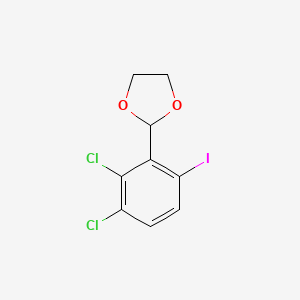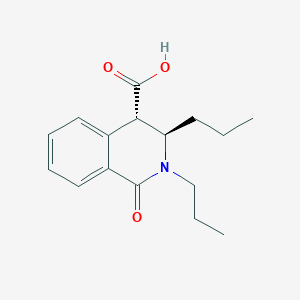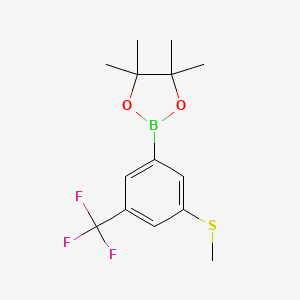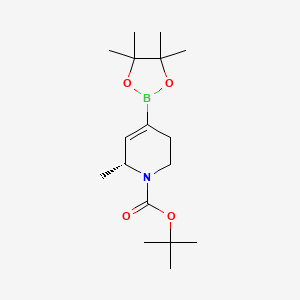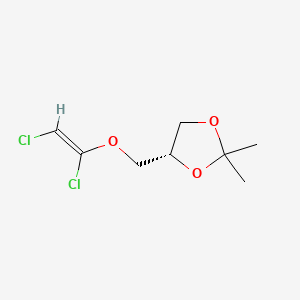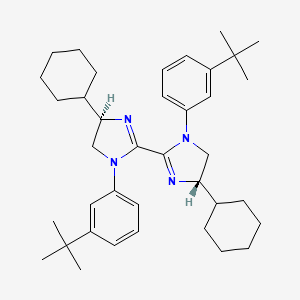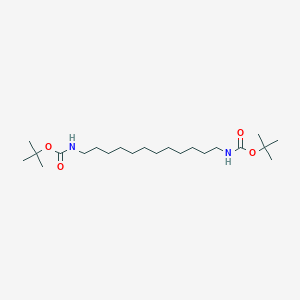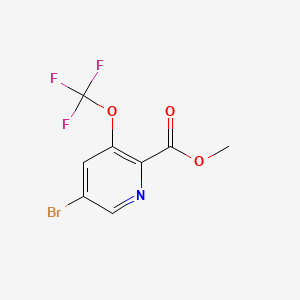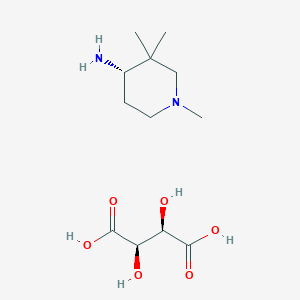
(S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate is a compound that combines a piperidine derivative with a dihydroxysuccinate moiety. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, while dihydroxysuccinate is often used in various chemical reactions due to its functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials such as amines and ketones.
Introduction of Trimethyl Groups: Methylation reactions are carried out using methylating agents like methyl iodide under basic conditions.
Coupling with Dihydroxysuccinate: The final step involves coupling the piperidine derivative with dihydroxysuccinate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors in the central nervous system.
Pathways Involved: Modulation of neurotransmitter release and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl derivatives.
Sofosbuvir: A nucleotide analog inhibitor used in antiviral therapy.
Uniqueness
(S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate is unique due to its combined piperidine and dihydroxysuccinate structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H24N2O6 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(4S)-1,3,3-trimethylpiperidin-4-amine |
InChI |
InChI=1S/C8H18N2.C4H6O6/c1-8(2)6-10(3)5-4-7(8)9;5-1(3(7)8)2(6)4(9)10/h7H,4-6,9H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1 |
InChI Key |
KNXWLHUQJODMSC-QXJKSQRWSA-N |
Isomeric SMILES |
CC1(CN(CC[C@@H]1N)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1(CN(CCC1N)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


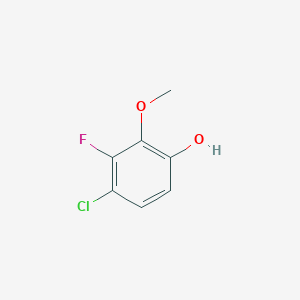
![7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B14027928.png)
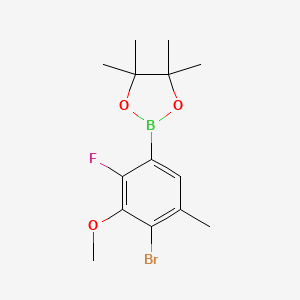

![(6-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14027938.png)
